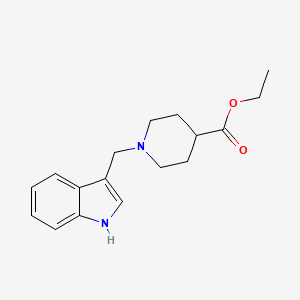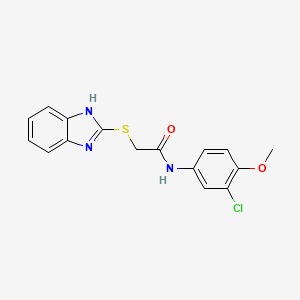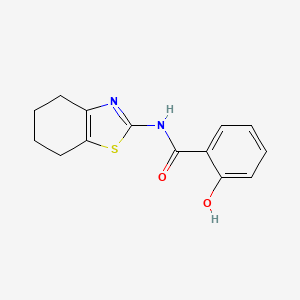![molecular formula C16H17N3O2 B5639128 6-(3,5-dimethylphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5639128.png)
6-(3,5-dimethylphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-dimethylphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a chemical compound belonging to the class of pyrrolopyrimidines. Pyrrolopyrimidines are known for their varied chemical reactions and significant properties which make them interesting for studies in organic and medicinal chemistry.
Synthesis Analysis
The synthesis of pyrrolopyrimidines like 6-(3,5-dimethylphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione generally involves reactions such as halogenation, aminomethylation, acylation, and azo coupling. These reactions typically occur at specific positions on the pyrimidine ring, influencing the structure and properties of the final compound. For example, the electrophilic substitution reactions of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione can proceed at position 7, highlighting the reactivity of the pyrrole ring (Tsupak, Tkachenko, & Pozharskii, 1994).
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidines is characterized by a π-electron-rich pyrrole ring. The ease and direction of cyclization reactions, as well as the molecular interactions, significantly depend on the electronic distribution within this structure. Studies have shown that the cyclization of 6-amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione with diketones leads to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine derivatives, indicating the reactivity of the pyrrole ring at position 7 (Tsupak, Shevchenko, Pozharskii, & Tkachenko, 2003).
Chemical Reactions and Properties
Pyrrolopyrimidines undergo various chemical reactions leading to a wide range of products, depending on the substituents and reaction conditions. The unique structure of the pyrrolopyrimidine core allows for diverse chemical transformations, such as the annulation of pyrrole rings to azine nuclei through tandem SNH–SNH processes (Gulevskaya, Besedin, Pozharskii, & Starikova, 2001).
Physical Properties Analysis
The physical properties of pyrrolopyrimidines, such as solubility, melting points, and crystalline structures, are influenced by their molecular framework. The planar fused-ring systems and hydrogen bonding patterns play a crucial role in determining these properties. For instance, the crystal structures of certain pyrrolopyrimidine derivatives reveal specific hydrogen bonding and aromatic stacking interactions (Low, Cobo, Cisneros, Quiroga, & Glidewell, 2004).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity, of pyrrolopyrimidines depend on the substitution pattern on the pyrimidine and pyrrole rings. These compounds can undergo various reactions, including nitration, acylation, and cycloaddition, which can significantly alter their chemical behavior. For example, the acylation of 1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione with anhydrides yields 7-acyl derivatives, indicating the nucleophilic character of the pyrimidine ring (Salih, Stegmueller, & Pfleiderer, 1988).
Propiedades
IUPAC Name |
6-(3,5-dimethylphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-5-11(2)7-12(6-10)19-8-13-14(9-19)17(3)16(21)18(4)15(13)20/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBPIJYCSUKMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C3C(=C2)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethylphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5639047.png)
![1-(1,3-benzodioxol-5-yl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5639053.png)

![1-(cyclopropylcarbonyl)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B5639069.png)
![3-{2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B5639078.png)
![2-cyano-N-(2-furylmethyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B5639082.png)
![1'-[(3-chlorophenoxy)acetyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5639083.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5639087.png)



![methyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5639133.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(methylthio)propanoyl]-3-piperidinyl}methanol](/img/structure/B5639139.png)